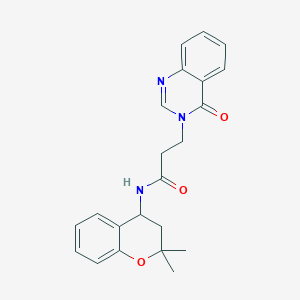![molecular formula C15H15FN2O2S B7564144 N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7564144.png)
N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide, also known as CPPS, is a chemical compound with potential applications in scientific research. CPPS is a sulfonamide derivative that has been shown to exhibit pharmacological activity in vitro and in vivo.
Mechanism of Action
N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide acts as a selective inhibitor of SUR1, binding to a specific site on the receptor and preventing its activation. This inhibition results in the closure of KATP channels, leading to depolarization of the cell membrane and subsequent cellular responses.
Biochemical and Physiological Effects:
The inhibition of SUR1 by N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to have a variety of physiological effects. In pancreatic beta cells, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to increase insulin secretion by activating calcium signaling pathways. In the heart, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to protect against ischemia-reperfusion injury by reducing infarct size and improving cardiac function. In the brain, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to reduce neuronal damage and improve neurological outcomes following traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide in lab experiments is its selectivity for SUR1, which allows for the specific inhibition of KATP channels. However, the use of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide in vivo may be limited by its poor solubility and bioavailability. Additionally, the effects of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide may be influenced by the expression levels of SUR1 and other KATP channel subunits.
Future Directions
Future research on N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide may focus on its potential therapeutic applications in various diseases, including diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies may investigate the mechanisms underlying the effects of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide on cellular signaling pathways and the regulation of KATP channels. The development of more effective N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide analogs may also be explored to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide involves the reaction of 4-fluorobenzylamine with cyclopropylsulfonyl chloride in the presence of pyridine. The resulting product is then purified by column chromatography to obtain pure N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide.
Scientific Research Applications
N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been used in scientific research as a tool to study the role of sulfonylurea receptor 1 (SUR1) in various physiological and pathological conditions. It has been shown to inhibit the activity of SUR1, which is a subunit of ATP-sensitive potassium channels (KATP). KATP channels play a crucial role in regulating insulin secretion, cardiac function, and neuronal excitability.
properties
IUPAC Name |
N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-13-5-3-12(4-6-13)11-18(14-7-8-14)21(19,20)15-2-1-9-17-10-15/h1-6,9-10,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLMHDABCAFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide](/img/structure/B7564116.png)
![1-phenyl-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7564119.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7564129.png)
![2-[[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7564143.png)
![N,N-diethyl-2-[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7564157.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide](/img/structure/B7564160.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)